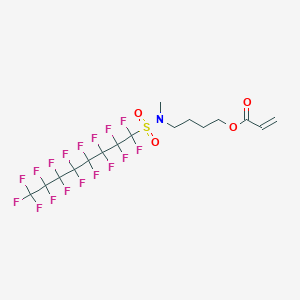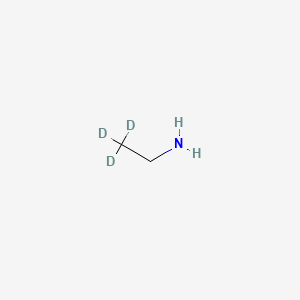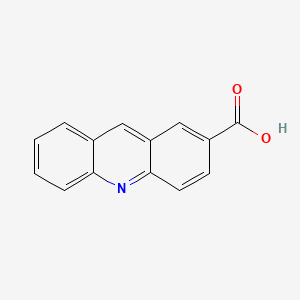
2-Acridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acridinecarboxylic acid is an organic compound with the molecular formula C14H9NO2. It is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine and its derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its potential use in scientific research and industrial applications.
Preparation Methods
The synthesis of 2-acridinecarboxylic acid can be achieved through several methods. One common synthetic route involves the Pfitzinger reaction, which is a condensation reaction between an aromatic aldehyde and an amide in the presence of a base. For example, the reaction between 2-aminobenzoic acid and formaldehyde can yield this compound .
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar condensation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
2-Acridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridine-2-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The carboxyl group in this compound can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives. Reagents such as thionyl chloride (SOCl2) and acyl chlorides are often employed in these reactions.
The major products formed from these reactions include various acridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Acridinecarboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-acridinecarboxylic acid primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA double helix, inhibiting the replication and transcription processes. The compound can also interact with various enzymes and proteins involved in DNA synthesis and repair, further contributing to its biological effects .
Comparison with Similar Compounds
2-Acridinecarboxylic acid can be compared with other similar compounds, such as:
Acridine-9-carboxylic acid: This compound is another derivative of acridine with similar DNA intercalating properties.
Aziridine-2-carboxylic acid: Although structurally different, this compound also exhibits significant biological activity and is used in medicinal chemistry research.
The uniqueness of this compound lies in its specific chemical structure, which allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
54328-73-3 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
acridine-2-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)15-13/h1-8H,(H,16,17) |
InChI Key |
ZCIXDWOBWIAUNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


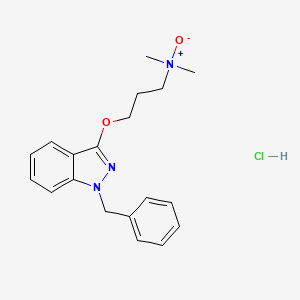

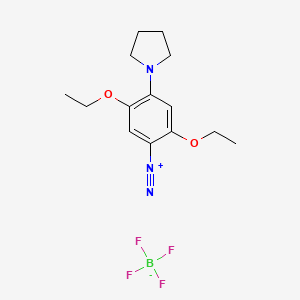
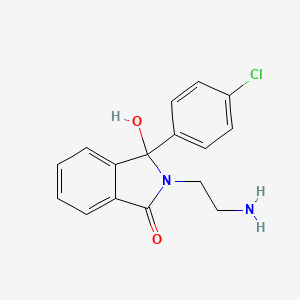
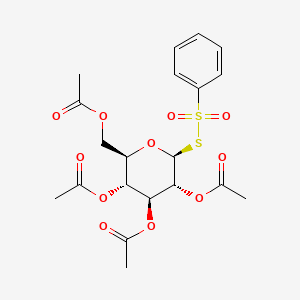
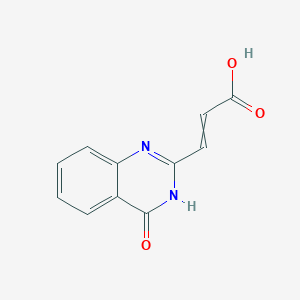
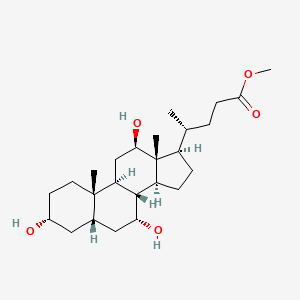

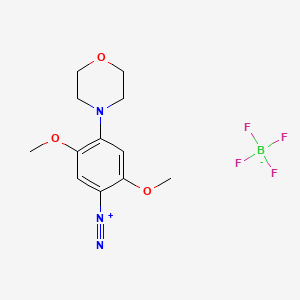
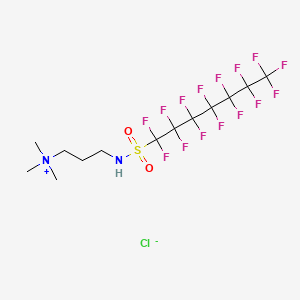
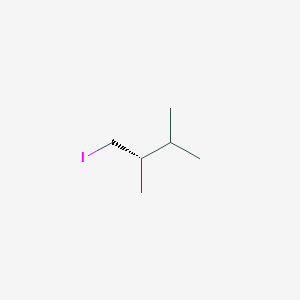
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
